molecular formula C10H18O B2576107 2-Isopropylcycloheptanone CAS No. 20036-72-0

2-Isopropylcycloheptanone

Cat. No.: B2576107
CAS No.: 20036-72-0
M. Wt: 154.253
InChI Key: NABXJCRMBVOBFI-UHFFFAOYSA-N
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Description

2-Isopropylcycloheptanone is an organic compound belonging to the cycloalkanone family. It is characterized by a seven-membered carbon ring with a ketone functional group and an isopropyl substituent. This compound is widely used in various fields, including medical, environmental, and industrial research.

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing cycloheptanone involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.

    Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone using diazomethane.

Industrial Production Methods:

    Dieckmann Condensation: The reaction of a dicarboxylic acid ester in the presence of an alkali alcoholate can produce cycloheptanone.

    Ziegler Condensation: This method involves the use of alkylated alkali amides in solutions to achieve high yields of cycloheptanone.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cycloheptanones.

Scientific Research Applications

2-Isopropylcycloheptanone is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to cellular functions and metabolic pathways.

    Industry: The compound is used in the formulation of certain perfumes and flavors due to its mild, sweet odor.

Mechanism of Action

The mechanism of action of 2-Isopropylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

    Cycloheptanone: Shares the seven-membered ring structure but lacks the isopropyl group.

    2-Methylcycloheptanone: Similar structure with a methyl group instead of an isopropyl group.

    2-Ethylcycloheptanone: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylcycloheptanone is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2-propan-2-ylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABXJCRMBVOBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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